5,5-Difluoro-2-azaspiro[3.3]heptane
Overview
Description
5,5-Difluoro-2-azaspiro[3.3]heptane is a chemical compound with the molecular formula C6H9F2N . It has a molecular weight of 133.139 Da . The compound is often associated with trifluoroacetic acid .
Molecular Structure Analysis
The InChI code for 5,5-Difluoro-2-azaspiro[3.3]heptane is 1S/C6H9F2N.C2HF3O2/c7-6(8)2-1-5(6)3-9-4-5 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is typically stored in a refrigerator . The compound is often found in the form of an oil .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Azaspirocycles : Research by Guerot et al. (2011) highlights the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro variants, using efficient sequences. These building blocks are significant for drug discovery.
Synthesis of Amino Acids Analogues : Radchenko, Grygorenko, and Komarov (2010) developed the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivatives, adding to the family of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).
Medicinal Chemistry Applications : A study by Degorce, Bodnarchuk, and Scott (2019) analyzed azaspiro[3.3]heptanes as replacements for common heterocycles in medicinal chemistry, noting significant changes in molecular properties such as logD (Degorce et al., 2019).
Improved Synthesis and Properties : Research led by van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, highlighting its increased stability and solubility, which expands its utility in various reaction conditions (van der Haas et al., 2017).
Chemical Transformations and Applications
Aryl Azide Rearrangement : Andersson et al. (2017) studied the photolysis of ethyl 3-azido-4,6-difluorobenzoate leading to ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, revealing insights into photochemical rearrangement mechanisms (Andersson et al., 2017).
Synthesis of Fluorinated Piperidine Analogues : Chernykh et al. (2016) reported on the synthesis of fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold, showcasing their potential in drug design due to various patterns of fluorine substitution (Chernykh et al., 2016).
Diversity-Oriented Synthesis of Azaspirocycles : Wipf, Stephenson, and Walczak (2004) developed a rapid access to diverse 5-azaspiro[2.4]heptanes, which are crucial scaffolds in drug discovery, through multicomponent condensation and subsequent transformations (Wipf et al., 2004).
Safety And Hazards
Future Directions
Azaspiro[3.3]heptanes, including 5,5-Difluoro-2-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Future research may focus on overcoming these challenges and exploring the potential of this class of compounds in drug discovery.
properties
IUPAC Name |
7,7-difluoro-2-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYXJQEQOFFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C12CNC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-2-azaspiro[3.3]heptane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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